N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide is a pyridazinone-based acetamide derivative featuring a 3,4,5-trimethoxyphenyl substituent at the pyridazinone C3 position and a 3-methylphenyl group on the acetamide nitrogen. This compound shares structural similarities with several bioactive molecules, particularly those targeting kinase inhibition or cytotoxicity . Key structural motifs include:
- Pyridazinone core: A six-membered dihydropyridazinone ring with a ketone group at C6, contributing to hydrogen-bonding interactions in biological targets.
- 3-Methylphenylacetamide group: A methyl-substituted phenyl group on the acetamide nitrogen, which may influence steric hindrance and metabolic stability.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-14-6-5-7-16(10-14)23-20(26)13-25-21(27)9-8-17(24-25)15-11-18(28-2)22(30-4)19(12-15)29-3/h5-12H,13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWILQXCZEGVVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methylphenylhydrazine with 3,4,5-trimethoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with chloroacetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Core Heterocycle Influence: The target’s dihydropyridazinone core differs from thiazolidinone (Compound 24) and benzothiazole (Compound 10) analogs. Thioxo groups in Compound 24 may enhance metal chelation, whereas the pyridazinone’s ketone in the target favors hydrogen bonding .
Substituent Effects: 3,4,5-Trimethoxyphenyl: Present in the target and Compound 24, this group increases lipophilicity (logP) compared to phenyl (Compound 9) or halogenated aryl groups (). The methoxy groups may also stabilize π-π stacking in hydrophobic pockets . Nitrogenous Heterocycles: Compound 24’s tetrazolyl group introduces additional hydrogen-bonding capacity, which is absent in the target’s 3-methylphenyl group.
Synthetic Efficiency :
- Yields for analogs vary significantly. Compound 24 was synthesized at 85% yield via traditional reflux, while benzothiazole derivatives (Compound 10) achieved only 18% under microwave conditions, reflecting challenges in coupling bulkier substituents .
Physicochemical and Bioactivity Trends
- Melting Points: Thiazolidinone analogs (e.g., Compound 24) exhibit higher melting points (195–198°C) compared to benzothiazoles, likely due to stronger intermolecular interactions from thioxo groups .
- Bioactivity : Though direct data for the target compound are unavailable, 3,4,5-trimethoxyphenyl-containing analogs (e.g., ’s compounds) often show cytotoxicity against cancer cell lines, suggesting the target may share similar mechanisms .
Biological Activity
N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound notable for its unique structural characteristics, which include a pyridazinone core and various aromatic substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C_{22}H_{24}N_{2}O_{4}, with a molecular weight of approximately 376.44 g/mol. The compound features:
- Pyridazinone core : Known for diverse biological activities.
- Trimethoxyphenyl substituent : Implicated in enhancing biological interactions.
- Methylphenyl group : May contribute to hydrophobic interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and specificity are influenced by the structural features of the compound, allowing it to modulate receptor functions or inhibit enzyme activities.
Potential Mechanisms Include:
- Enzyme Inhibition : By binding to active sites on enzymes, the compound can inhibit their catalytic functions.
- Receptor Modulation : Interaction with receptor sites may lead to altered signaling pathways, potentially resulting in therapeutic effects such as anti-inflammatory or anticancer activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokine production and reduce inflammatory markers in animal models of inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production | |
| Enzyme inhibition | Inhibits specific enzyme activities |
Case Study: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways leading to apoptosis.
Case Study: Anti-inflammatory Response
In an experimental model of rheumatoid arthritis in rats, administration of the compound significantly reduced paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
